molecular formula C18H16N2S2 B12599174 Pyrimidine, 4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- CAS No. 651316-36-8

Pyrimidine, 4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl-

Cat. No.: B12599174
CAS No.: 651316-36-8
M. Wt: 324.5 g/mol
InChI Key: SBVXOIAABOBLTB-UHFFFAOYSA-N
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Description

Pyrimidine, 4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- is a complex organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine, 4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- typically involves multi-step organic reactions. One common method involves the nucleophilic substitution reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with various nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, dimethylformamide.

    Catalysts: Various metal catalysts depending on the specific reaction.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidine derivatives, depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of pyrimidine, 4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimidine, 4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

651316-36-8

Molecular Formula

C18H16N2S2

Molecular Weight

324.5 g/mol

IUPAC Name

4-methylsulfanyl-6-(4-methylsulfanylphenyl)-5-phenylpyrimidine

InChI

InChI=1S/C18H16N2S2/c1-21-15-10-8-14(9-11-15)17-16(13-6-4-3-5-7-13)18(22-2)20-12-19-17/h3-12H,1-2H3

InChI Key

SBVXOIAABOBLTB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(C(=NC=N2)SC)C3=CC=CC=C3

Origin of Product

United States

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